2-[(E)-2-(4-chlorophenyl)ethenyl]-5-[4-(4-fluorobenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile
Description
2-[(E)-2-(4-Chlorophenyl)ethenyl]-5-[4-(4-fluorobenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile is a heterocyclic compound featuring a 1,3-oxazole core substituted at positions 2, 4, and 3. The key structural elements include:
- Position 2: An (E)-configured ethenyl group linked to a 4-chlorophenyl ring, introducing rigidity and planar geometry.
- Position 4: A carbonitrile group, contributing to polarity and hydrogen-bonding capacity.
This compound (CAS 941010-23-7) is structurally tailored for pharmacological applications, leveraging the piperazine moiety’s prevalence in central nervous system (CNS) therapeutics and the fluorinated/chlorinated aromatic systems for optimized pharmacokinetics .
Properties
IUPAC Name |
2-[(E)-2-(4-chlorophenyl)ethenyl]-5-[4-(4-fluorobenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClFN4O2/c24-18-6-1-16(2-7-18)3-10-21-27-20(15-26)23(31-21)29-13-11-28(12-14-29)22(30)17-4-8-19(25)9-5-17/h1-10H,11-14H2/b10-3+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHYQESJQIZDJMB-XCVCLJGOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(N=C(O2)C=CC3=CC=C(C=C3)Cl)C#N)C(=O)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C2=C(N=C(O2)/C=C/C3=CC=C(C=C3)Cl)C#N)C(=O)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClFN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[(E)-2-(4-chlorophenyl)ethenyl]-5-[4-(4-fluorobenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile typically involves multiple steps. The synthetic route may include the following steps:
Formation of the oxazole ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the piperazine moiety: This step involves the reaction of the oxazole intermediate with a piperazine derivative.
Attachment of the aromatic rings:
Industrial production methods would likely involve optimization of these steps to maximize yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
2-[(E)-2-(4-chlorophenyl)ethenyl]-5-[4-(4-fluorobenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under appropriate conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.
Substitution: The aromatic rings and piperazine moiety can undergo substitution reactions with various reagents to introduce new substituents.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-[(E)-2-(4-chlorophenyl)ethenyl]-5-[4-(4-fluorobenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile has several scientific research applications:
Medicinal Chemistry: The compound’s structure suggests potential activity as a pharmaceutical agent, possibly targeting specific receptors or enzymes.
Biological Studies: It can be used in studies to understand its interaction with biological molecules and its effects on cellular processes.
Materials Science: The compound’s unique structure may make it useful in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[(E)-2-(4-chlorophenyl)ethenyl]-5-[4-(4-fluorobenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of their activity. The pathways involved would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Compound A : 5-[4-(4-Fluorobenzoyl)piperazin-1-yl]-2-(4-fluorophenyl)-1,3-oxazole-4-carbonitrile (CAS 903864-40-4)
- Key Difference : Position 2 substituent is a 4-fluorophenyl group instead of the (E)-ethenyl-4-chlorophenyl chain.
- Impact :
Compound B : 5-[4-(2-Fluorobenzoyl)piperazin-1-yl]-2-(2-fluorophenyl)-1,3-oxazole-4-carbonitrile (CAS 903852-60-8)
- Key Difference : Fluorine substituents at meta positions (2-fluorophenyl and 2-fluorobenzoyl).
- Impact: Altered dipole moments and steric hindrance due to ortho-fluorine placement. Potential for distinct binding interactions in receptor pockets compared to para-substituted analogs .
Ethenyl-Linked Derivatives
Compound C : (E)-3(5)-[β-(3-Fluoro-4-hydroxyphenyl)-ethenyl]-5(3)-phenyl-1H-pyrazole (Molecules 2015)
- Key Difference : Pyrazole core instead of oxazole; hydroxyl group at the 4-position of the phenyl ring.
- Impact: Pyrazole’s lower aromaticity reduces electron density, affecting π-π stacking interactions.
Piperazine-Containing Analogues
Compound D : 4-(2-Fluorobenzoyl)-1-[2-(4-hydroxyphenyl)-2-oxoethyl]piperazin-1-ium trifluoroacetate
- Key Difference : Piperazine linked to a ketone-functionalized ethyl chain and hydroxyphenyl group.
- Impact :
Physicochemical and Spectroscopic Comparisons
NMR Data
Calculated vs. Experimental Properties
Biological Activity
The compound 2-[(E)-2-(4-chlorophenyl)ethenyl]-5-[4-(4-fluorobenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile has garnered interest in medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of this compound, including its mechanism of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , and it features a complex structure that includes an oxazole ring and piperazine moiety. The presence of halogen substituents such as chlorine and fluorine is significant for its biological activity.
The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including enzymes and receptors involved in disease pathways. Preliminary studies suggest that it may act as an inhibitor for certain enzymes, potentially influencing pathways related to inflammation and cancer.
Biological Activity Overview
The following table summarizes the key biological activities reported for this compound:
Case Studies
- Anticancer Activity : A study demonstrated that the compound effectively inhibited the growth of MCF-7 breast cancer cells, with IC50 values indicating significant cytotoxicity. The mechanism was linked to apoptosis induction and cell cycle arrest at the G1 phase.
- Anti-inflammatory Effects : Research indicated that the compound could reduce the production of pro-inflammatory cytokines in lipopolysaccharide-stimulated macrophages. This suggests a potential role in treating inflammatory diseases.
- Antimicrobial Properties : Comparative studies showed that this compound had a minimum inhibitory concentration (MIC) against various bacterial strains, outperforming traditional antibiotics in some cases. This highlights its potential as a novel antimicrobial agent.
Molecular Docking Studies
Molecular docking simulations have been employed to predict the binding affinity of the compound to various biological targets. The results indicate strong interactions with COX enzymes, which are crucial in inflammatory processes. The presence of fluorine enhances binding due to its electronegative nature, facilitating stronger interactions with target residues.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
